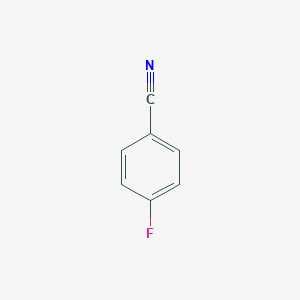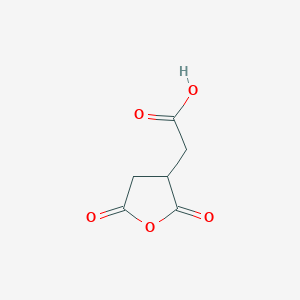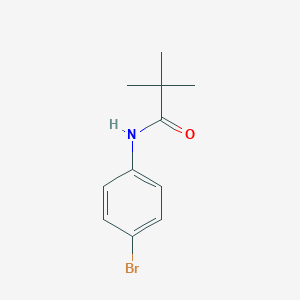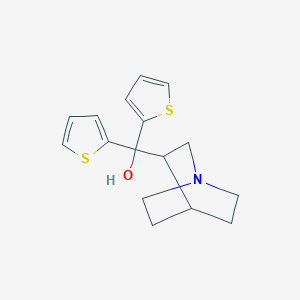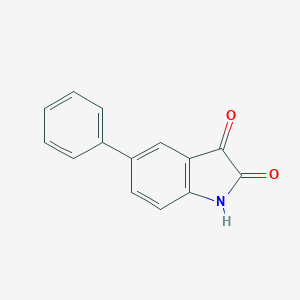![molecular formula C10H17NO2 B182509 N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide CAS No. 199395-85-2](/img/structure/B182509.png)
N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide
Übersicht
Beschreibung
N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide, also known as HET0016, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase, which plays a crucial role in regulating blood pressure, angiogenesis, and inflammation.
Wirkmechanismus
N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide is a selective inhibitor of 20-HETE synthase, which is responsible for the synthesis of 20-HETE, a potent vasoconstrictor and angiogenic factor. By inhibiting the synthesis of 20-HETE, N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide reduces vasoconstriction and angiogenesis, leading to a reduction in blood pressure and tumor growth. Additionally, N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide has been shown to have a variety of biochemical and physiological effects. In animal models of hypertension, N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide reduces blood pressure by inhibiting the synthesis of 20-HETE. Additionally, N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide has been shown to inhibit angiogenesis and tumor growth by reducing the production of 20-HETE. The compound also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide is its selectivity for 20-HETE synthase, which allows for targeted inhibition of this enzyme. Additionally, the synthesis of N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide is a relatively simple process, and the compound can be obtained in high yields with high purity. One limitation of N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for the research of N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide. One direction is the development of more potent and selective inhibitors of 20-HETE synthase. Additionally, the potential therapeutic applications of N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide in various diseases, including hypertension, cancer, and inflammation, warrant further investigation. The development of novel drug delivery systems for N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide could also improve its efficacy and reduce its limitations in lab experiments. Finally, the investigation of the long-term effects of N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide on various physiological systems could provide valuable insights into its safety and efficacy as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, cancer, and inflammation. The inhibition of 20-HETE synthase by N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide has been shown to reduce blood pressure in animal models of hypertension. Additionally, N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide has been shown to inhibit angiogenesis and tumor growth in various cancer models. The compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases.
Eigenschaften
CAS-Nummer |
199395-85-2 |
|---|---|
Produktname |
N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide |
Molekularformel |
C10H17NO2 |
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
N-[4-(hydroxymethyl)cyclopent-2-en-1-yl]-2-methylpropanamide |
InChI |
InChI=1S/C10H17NO2/c1-7(2)10(13)11-9-4-3-8(5-9)6-12/h3-4,7-9,12H,5-6H2,1-2H3,(H,11,13) |
InChI-Schlüssel |
VESDMJYTNQGIHQ-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1CC(C=C1)CO |
Kanonische SMILES |
CC(C)C(=O)NC1CC(C=C1)CO |
Synonyme |
Propanamide, N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]-2-methyl- |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


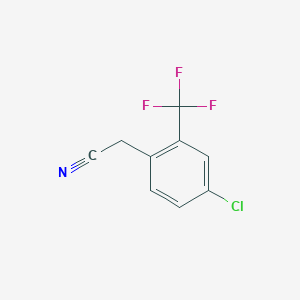
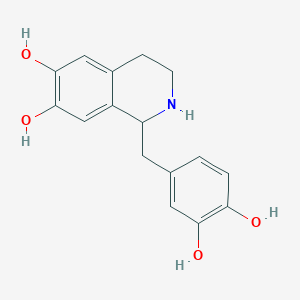
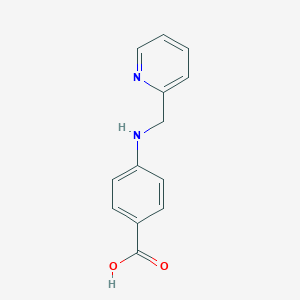
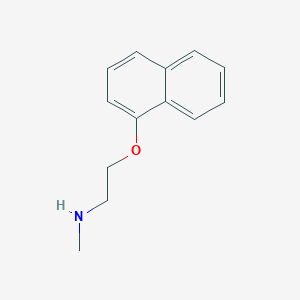
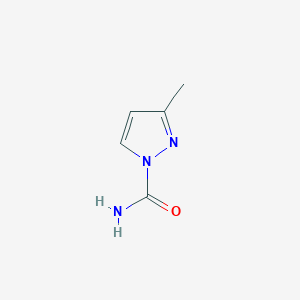
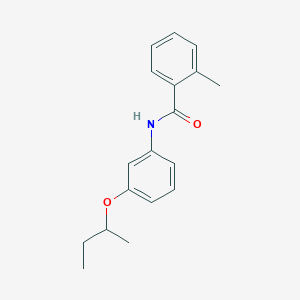
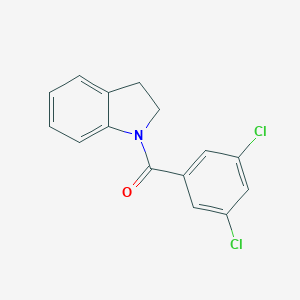
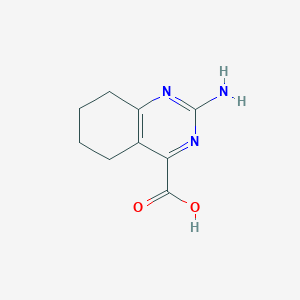
![N-[3-(prop-2-en-1-yloxy)phenyl]acetamide](/img/structure/B182439.png)
